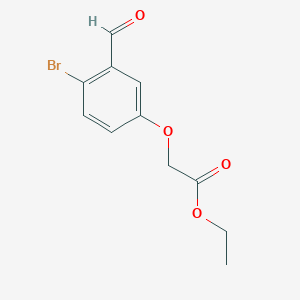

ethyl (4-bromo-3-formylphenoxy)acetate

Beschreibung

Ethyl (4-bromo-3-formylphenoxy)acetate is an aromatic ester featuring a bromine atom, a formyl group, and an ethyl acetate moiety attached to a phenolic ring. Its molecular formula is C₁₁H₁₁BrO₄, with a molecular weight of 295.11 g/mol. The compound’s structure combines electrophilic (bromo, formyl) and ester functional groups, making it versatile for further derivatization, such as nucleophilic substitutions or cross-coupling reactions.

Eigenschaften

IUPAC Name |

ethyl 2-(4-bromo-3-formylphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-2-15-11(14)7-16-9-3-4-10(12)8(5-9)6-13/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPKJWCDGBARFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=C(C=C1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-bromo-3-formylphenoxy)acetate typically involves the following steps:

Bromination: The starting material, 4-bromo-3-nitrotoluene, undergoes bromination to yield 4-bromo-3-nitro-1-bromomethylbenzene.

Formylation: The brominated compound is then subjected to formylation using a formylating agent such as formic acid or formamide.

Esterification: The formylated compound is esterified with ethyl acetate in the presence of a catalyst like sulfuric acid to produce this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (4-bromo-3-formylphenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 4-bromo-3-carboxyphenoxyacetic acid.

Reduction: 4-bromo-3-hydroxyphenoxyacetic acid.

Substitution: 4-amino-3-formylphenoxyacetic acid or 4-thio-3-formylphenoxyacetic acid.

Wissenschaftliche Forschungsanwendungen

Ethyl (4-bromo-3-formylphenoxy)acetate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: It is used in the development of potential drug candidates due to its ability to undergo diverse chemical transformations.

Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding due to its structural features.

Wirkmechanismus

The mechanism of action of ethyl (4-bromo-3-formylphenoxy)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The table below compares ethyl (4-bromo-3-formylphenoxy)acetate with three analogous compounds:

Key Observations:

- Electrophilic vs. Nucleophilic Groups: The formyl and bromo groups in the target compound enhance its electrophilicity, enabling Suzuki-Miyaura couplings or SNAr reactions. In contrast, the amino group in Ethyl 2-(4-aminophenoxy)acetate () facilitates diazotization or amidation .

- Halogen Effects : Bromine (target compound) offers heavier atom effects for crystallography (e.g., SHELX refinement, ), while fluorine () increases electronegativity, influencing solubility and binding interactions .

Spectroscopic and Crystallographic Data

- NMR Trends: The formyl proton in the target compound would resonate near δ 9.8–10.2 ppm, similar to ’s aldehyde (δ 10.1 ppm). Ethyl 2-(4-aminophenoxy)acetate () shows NH₂ signals at δ 4.65 ppm, absent in bromo/formyl analogs .

- Crystallography : SHELX software () is critical for resolving structures of halogenated compounds like the target, where bromine’s electron density aids phase determination .

Hydrogen Bonding and Crystal Packing

The formyl and ester groups in the target compound can engage in C=O···H–O/N interactions, forming supramolecular networks (). Ethyl 2-(4-aminophenoxy)acetate () exhibits stronger NH···O hydrogen bonds, influencing crystal stability and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.